![molecular formula C5H5ClN2O3S B2805958 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2138573-84-7](/img/structure/B2805958.png)
4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Description
Synthesis Analysis
The synthetic route for this compound involves introducing a formyl group, a methyl group, and a sulfonyl chloride group onto a pyrazole ring. Detailed synthetic procedures and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring with a formyl group (CHO), a methyl group (CH3), and a sulfonyl chloride group (SO2Cl) attached. The sulfonyl chloride moiety imparts reactivity and can participate in various chemical reactions .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed new synthetic routes and methodologies utilizing pyrazole derivatives, which include "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" or structurally related compounds, to synthesize diverse heterocyclic compounds. For instance, a study demonstrated the efficient synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives via cyclization, showcasing the reactivity of the methanesulfonyl group on pyrazolotriazines toward nucleophiles (Ledenyova et al., 2016). Another research effort highlighted the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives for synthesizing pyrazole-4-sulfonylamides (Tucker et al., 2015).
Catalysis and Reaction Development
Innovative catalytic applications have been reported, leveraging the chemistry of pyrazole derivatives for facilitating diverse organic transformations. A particular study outlined the use of an ionic liquid as a catalyst for the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes, leading to the synthesis of bis(pyrazol-5-ol)s derivatives, which could potentially be extended to compounds similar to "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" (Moosavi‐Zare et al., 2013).
Chemical Transformations and Derivative Synthesis
The chemical versatility of pyrazole sulfonates allows for the synthesis of a wide range of derivatives with varied functional groups. A research study demonstrated the synthesis of diverse pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde, highlighting the method's applicability for generating a variety of pyrazole-containing sulfonyl chlorides (Sokolyuk et al., 2015). This showcases the potential for generating compounds related to "4-formyl-1-methyl-1H-pyrazole-5-sulfonyl chloride" for further research and application in material science, medicinal chemistry, and organic synthesis.
properties
IUPAC Name |
4-formyl-2-methylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNRFSKKWVFYPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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